Potency Against L. donovani Promastigotes: Comparable to the Clinical-Stage Alkylphosphocholine Edelfosine
Antileishmanial agent-14 demonstrates in vitro potency against Leishmania donovani promastigotes with an IC50 of 4.1 μM, which the authors describe as 'comparable' to the reference drug edelfosine [1]. The direct comparator, edelfosine (ET-18-OCH3), exhibits an IC50 range of 0.12–1.32 μM against the same parasite strain under similar 72-hour incubation conditions [2].
| Evidence Dimension | In vitro IC50 against L. donovani promastigotes |
|---|---|
| Target Compound Data | 4.1 μM |
| Comparator Or Baseline | Edelfosine: 0.12–1.32 μM |
| Quantified Difference | Within 3–34 fold; designated as 'comparable' by primary study authors |
| Conditions | L. donovani promastigotes; 72-h incubation; MTT or resazurin assay |
Why This Matters
This positions agent-14 as a non-phospholipid alternative with potency in the same order of magnitude as a clinically investigated alkylphosphocholine, but with a distinct chemical scaffold and potentially different resistance profile.
- [1] Hassan AHE, Phan TN, Moon S, Lee CH, Kim YJ, Cho SB, et al. Design, synthesis, and repurposing of O6-aminoalkyl-sulfuretin analogs towards discovery of potential lead compounds as antileishmanial agents. Eur J Med Chem. 2023 May 5;251:115256. doi: 10.1016/j.ejmech.2023.115256. View Source
- [2] Escobar P, Matu S, Marques C, Croft SL. Sensitivities of Leishmania species to hexadecylphosphocholine (miltefosine), ET-18-OCH(3) (edelfosine) and amphotericin B. Acta Trop. 2002 Feb;81(2):151-7. doi: 10.1016/s0001-706x(01)00197-8. View Source
